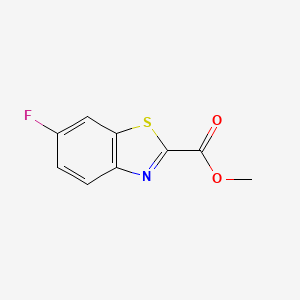

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI)

Descripción general

Descripción

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a formate ester group attached to the nitrogen atom at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) typically involves the reaction of 6-fluorobenzothiazole with methyl formate in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods

Industrial production of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is often emphasized to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formate ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2nd and 6th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for biochemical assays.

Mecanismo De Acción

The mechanism of action of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design .

Comparación Con Compuestos Similares

Similar Compounds

Benzothiazole: The parent compound without the fluorine and formate ester groups.

6-Fluorobenzothiazole: Similar structure but lacks the formate ester group.

Methyl Benzothiazol-2-ylformate: Similar structure but lacks the fluorine atom.

Uniqueness

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) is unique due to the combined presence of the fluorine atom and the formate ester group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the formate ester group provides additional sites for chemical modification .

Actividad Biológica

2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester can be represented as follows:

- Molecular Formula : C₉H₈FNO₂S

- Molecular Weight : 215.23 g/mol

Research indicates that compounds in the benzothiazole family exhibit various biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against a range of microorganisms. The presence of the benzothiazole moiety enhances the compound's ability to penetrate microbial membranes, leading to cell death.

- Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

- Anti-inflammatory Effects : Some derivatives have been identified as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory responses.

Biological Activity Data

The following table summarizes the biological activities reported for 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI):

Case Studies

-

Antimicrobial Efficacy :

In a study evaluating various benzothiazole derivatives, 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 µg/mL. This suggests potential for development into therapeutic agents for treating bacterial infections. -

Anticancer Activity :

A recent investigation into the anticancer properties of benzothiazole derivatives found that this compound inhibited the proliferation of HT-29 human colon cancer cells with an EC50 value of 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Inflammation Modulation :

In vitro studies demonstrated that this compound effectively inhibited leukotriene biosynthesis in a leukocyte model, with an EC50 value of 5 µM. This activity indicates potential applications in managing inflammatory diseases such as asthma and allergic reactions.

Discussion

The diverse biological activities associated with 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI) highlight its potential as a lead compound for drug development. Its promising antimicrobial and anticancer properties warrant further investigation through clinical trials to establish efficacy and safety profiles.

Propiedades

IUPAC Name |

methyl 6-fluoro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSVUAYIZSEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.